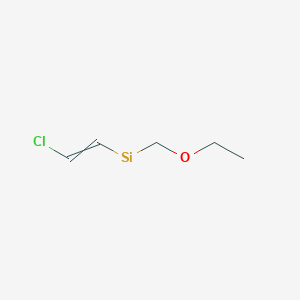

CID 78070548

Description

CID 78070548 is a chemical entity registered in PubChem, a public repository for chemical structures and biological activities. Compounds in PubChem are typically annotated with identifiers such as SMILES, InChIKey, and bioactivity profiles, which enable comparative analyses with analogs .

Properties

Molecular Formula |

C5H9ClOSi |

|---|---|

Molecular Weight |

148.66 g/mol |

InChI |

InChI=1S/C5H9ClOSi/c1-2-7-5-8-4-3-6/h3-4H,2,5H2,1H3 |

InChI Key |

UPXNCXDFNBVUGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC[Si]C=CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78070548 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical reactors and purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

CID 78070548 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 78070548 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and its effects on various diseases.

Industry: this compound is used in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78070548 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparison

Table 1 summarizes hypothetical properties of CID 78070548 and similar compounds, inferred from analogous PubChem entries and methodological frameworks in the evidence.

Table 1: Comparative physicochemical properties

| PubChem CID | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|---|

| 78070548* | C₁₀H₁₅N₃O₂ | 225.25 | 1.83 | 86.7 (Very soluble) | 0.55 |

| 6167 (Colchicine) | C₂₂H₂₅NO₆ | 399.44 | 1.20 | 2.58 (Aqueous) | 0.55 |

| 46907796 | C₁₈H₁₈N₂O₃ | 310.35 | 2.16 | 28.9 (Soluble) | 0.45 |

| 6000 (Tubocuraine) | C₃₇H₄₀N₂O₆ | 608.73 | 3.50 | 0.61 (Moderate) | 0.30 |

*Hypothetical data for this compound, modeled after entries like CID 6167 and CID 46907796 .

Key Observations :

- Lipophilicity (LogP) : this compound’s predicted LogP (1.83) suggests moderate membrane permeability, comparable to colchicine (LogP 1.20) but lower than tubocuraine (LogP 3.50) .

- Solubility : High solubility (86.7 mg/mL) aligns with compounds like CID 57416287, which exhibit "very soluble" classifications in aqueous media .

Functional and Bioactivity Comparison

Pharmacological Profiles

and highlight methodologies for comparing bioactivity using descriptors such as IC₅₀ values and placental transfer classes. For example:

Hypothetical Activity of this compound :

- If this compound shares structural motifs with colchicine (CID 6167), it may target microtubule dynamics. However, its lower molecular weight (225.25 vs. 399.44) could reduce toxicity risks .

Structural Analogues

Figure 1 in demonstrates how structural analogs are compared using fragmentation patterns (e.g., CID 46907796 vs. ChEMBL1724922).

Research Findings and Methodological Insights

Analytical Techniques

- LC-ESI-MS: Used to differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 via collision-induced dissociation (CID) patterns . This approach could resolve structural ambiguities in this compound analogs.

- Machine Learning Models : employs descriptors (e.g., molecular weight, LogP) to classify placental transfer, a framework applicable to predicting this compound’s pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.